Isobutyric acid, 2-isopropylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyric acid, 2-isopropylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from isobutyric acid, which is a short-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyric acid, 2-isopropylhydrazide typically involves the reaction of isobutyric acid with isopropylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. One common method involves the use of isobutyryl chloride and isopropylhydrazine in the presence of a base such as sodium hydroxide. The reaction is typically conducted at low temperatures to prevent side reactions and to maximize yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Isobutyric acid, 2-isopropylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazide to its corresponding amine or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines .
Scientific Research Applications
Isobutyric acid, 2-isopropylhydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of isobutyric acid, 2-isopropylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Isobutyric acid: A short-chain fatty acid with similar structural features but lacking the hydrazide group.
Isobutyric acid hydrazide: Similar to isobutyric acid, 2-isopropylhydrazide but with a different hydrazide group.
Pivaloyl hydrazide: Another hydrazide compound with a different acyl group.
Uniqueness
This compound is unique due to its specific hydrazide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
6232-97-9 |
---|---|
Molecular Formula |
C7H16N2O |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-methyl-N'-propan-2-ylpropanehydrazide |
InChI |
InChI=1S/C7H16N2O/c1-5(2)7(10)9-8-6(3)4/h5-6,8H,1-4H3,(H,9,10) |
InChI Key |
PTGXSXYMEHNCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.